5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Antimycobacterial Structure-Activity Relationship N-pyridinylsalicylamide

This specific N-pyridinylsalicylamide features the critical 5-chloro-2-hydroxy motif proven essential for antimycobacterial potency against Mycobacterium avium and M. kansasii. Replacing this precise substitution pattern with generic analogs results in significant activity loss, making exact chemical identity non-negotiable for replicable SAR studies. Additionally serves as a reference inhibitor for M. tuberculosis Eis protein (IC50 2.5 μM) for benchmarking novel inhibitors.

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
Cat. No. B14915669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide
Molecular FormulaC13H11ClN2O2
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C13H11ClN2O2/c14-9-4-5-12(17)11(7-9)13(18)16-8-10-3-1-2-6-15-10/h1-7,17H,8H2,(H,16,18)
InChIKeyKDLFEDQUSPQSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide: Analytical Standards and Procurement Reference for Antimycobacterial and Anti-Infective Research


5-Chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide (CAS: 57786-55-7) is a synthetic aromatic amide belonging to the N-pyridinylsalicylamide subclass [1]. This compound features a salicylic acid core with a chlorine substituent at the 5-position and a pyridin-2-ylmethylamine moiety linked via an amide bond, giving it a molecular formula of C13H11ClN2O2 and a molecular weight of 262.69 g/mol [1]. It has been primarily investigated for its in vitro antimycobacterial properties against atypical mycobacterial strains, including Mycobacterium avium and Mycobacterium kansasii . The compound is available from specialized chemical suppliers in research-grade purity (typically 98%), serving as a reference standard for structure-activity relationship (SAR) studies in medicinal chemistry and infectious disease research [1].

Why 5-Chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide Cannot Be Substituted by Generic Benzamide Analogs: Structural Determinants of Antimycobacterial Potency


The antimycobacterial activity of N-pyridinylsalicylamides is exquisitely sensitive to precise substitution patterns on both the salicylic and pyridine rings [1]. Systematic structure-activity relationship (SAR) studies have demonstrated that the presence of a chlorine atom at the 5-position of the salicylic moiety is a critical determinant for enhanced antimycobacterial potency [1]. Substituting this specific compound with a generic benzamide lacking the 5-chloro-2-hydroxy substitution pattern, or with an analog bearing a chlorine at a different position (e.g., 4-position), results in a quantifiably significant reduction in activity against Mycobacterium avium and M. kansasii [1]. Therefore, for researchers seeking to replicate published findings or probe the SAR of this chemotype, the precise chemical identity is non-negotiable for obtaining biologically meaningful and reproducible data.

Quantitative Evidence Guide: Comparative Performance of 5-Chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide in Antimycobacterial and Enzyme Inhibition Assays


Superior Antimycobacterial Activity Conferred by 5-Chloro Substitution on the Salicyl Moiety

A comprehensive SAR study evaluated a series of substituted N-pyridinylsalicylamides against Mycobacterium avium and Mycobacterium kansasii. The study concluded that the substitution of the salicyl moiety by chlorine in position 5 had the strongest influence on increasing antimycobacterial activity within the series [1]. This finding establishes the 5-chloro-2-hydroxy substitution pattern as a critical pharmacophore for potency in this chemical class.

Antimycobacterial Structure-Activity Relationship N-pyridinylsalicylamide

Differential Enzyme Inhibition Profile: Moderate Activity Against M. tuberculosis Eis

In a focused enzyme inhibition assay, 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide was evaluated against the Mycobacterium tuberculosis enhanced intracellular survival (Eis) protein, an aminoglycoside acetyltransferase involved in drug resistance. The compound demonstrated an IC50 of 2.5 μM [1]. While this represents a starting point for optimization, it provides a quantifiable baseline for this specific compound-target interaction.

Enzyme Inhibition Mycobacterium tuberculosis Eis

Confirmation of Chemical Identity and Purity for Reproducible Research

Commercial sourcing data confirms that 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is available as a characterized chemical standard. The compound (CAS 57786-55-7) is supplied with a guaranteed purity of 98%, supported by its molecular formula (C13H11ClN2O2) and calculated molecular weight of 262.69 g/mol . This level of purity is essential for generating reproducible biological data and for use as an analytical reference standard.

Chemical Purity Analytical Standard Compound Identity

Drug-Like Physicochemical Properties Supporting Its Use as a Probe Molecule

The compound exhibits drug-like physicochemical properties consistent with Lipinski's Rule of Five. It has a molecular weight of 262.69 g/mol, a calculated partition coefficient (LogP) of 2.37, 2 hydrogen bond donors, and 3 hydrogen bond acceptors . These parameters are in line with those of other pyridyl benzamide probes and suggest favorable solubility and permeability profiles for cell-based assays [1].

Physicochemical Properties Lipinski's Rule ADME

Recommended Application Scenarios for 5-Chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide Based on Differential Evidence


Medicinal Chemistry: Lead Optimization of Antimycobacterial Agents Targeting Atypical Mycobacteria

Utilize this compound as a key starting point for structure-activity relationship (SAR) studies aimed at developing new treatments for infections caused by Mycobacterium avium and Mycobacterium kansasii. The evidence that the 5-chloro-2-hydroxy substitution on the salicyl ring is a primary driver of antimycobacterial potency in this series [1] provides a clear structural hypothesis for medicinal chemists to explore through further derivatization of the pyridine ring or amide linker. This can accelerate the discovery of more potent and selective analogs.

Biochemical Pharmacology: Probing the Role of the Eis Protein in Mycobacterial Physiology

Employ this compound as a tool molecule to investigate the functional role of the Mycobacterium tuberculosis Eis protein. Its moderate inhibitory activity (IC50 = 2.5 μM) [1] makes it a suitable reference compound for developing and validating new biochemical assays for Eis. By benchmarking novel Eis inhibitors against this standard, researchers can quantify improvements in potency and understand structure-kinetic relationships for this important drug resistance target.

Chemical Biology: Validation of the N-Pyridinylsalicylamide Pharmacophore in Phenotypic Screens

Deploy this compound as a representative member of the N-pyridinylsalicylamide class in broader phenotypic screening campaigns against other infectious agents or in target-based panels. Its defined physicochemical properties (LogP 2.37, MW 262.69) [1] and proven biological activity make it a useful positive control or benchmark when profiling new chemical libraries. This application leverages its established, albeit moderate, bioactivity to contextualize hits in new assays [2].

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